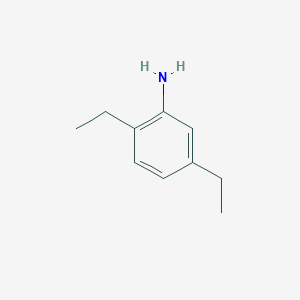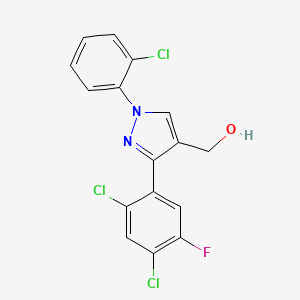
2,5-Diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- It serves as a precursor for various dyes and other industrial products.
2,5-Diethylaniline: (CHN) is an organic compound. It appears as a colorless liquid, although commercial samples often exhibit a yellow hue.
Méthodes De Préparation
Synthetic Routes: One common method involves the alkylation of aniline (CHN) with diethyl sulfate (EtSO).
Reaction Conditions: The reaction typically occurs in the presence of a base (such as sodium hydroxide) and under reflux conditions.
Industrial Production: Large-scale production of 2,5-diethylaniline involves similar alkylation processes, often using more efficient catalysts.
Analyse Des Réactions Chimiques
Reactivity: 2,5-diethylaniline undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions.
Applications De Recherche Scientifique
Chemistry: Used as a building block for dyes and pigments.
Biology: May serve as a probe or substrate in biochemical studies.
Medicine: Limited applications due to its toxicity, but it has been investigated for potential pharmaceutical uses.
Industry: Used in the synthesis of various organic compounds.
Mécanisme D'action
- The exact mechanism by which 2,5-diethylaniline exerts its effects depends on the specific context (e.g., its role in a chemical reaction or biological system).
- It may interact with molecular targets (enzymes, receptors, etc.) or participate in metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds: Other alkylated anilines, such as 2,4-diethylaniline and 2,6-diethylaniline.
Uniqueness: 2,5-diethylaniline’s position of ethyl groups on the aromatic ring distinguishes it from its positional isomers.
Remember that while this compound has diverse applications, its toxicity and potential genotoxicity warrant careful handling and consideration in research and industrial settings
Propriétés
Numéro CAS |
80427-50-5 |
|---|---|
Formule moléculaire |
C10H15N |
Poids moléculaire |
149.23 g/mol |
Nom IUPAC |
2,5-diethylaniline |
InChI |
InChI=1S/C10H15N/c1-3-8-5-6-9(4-2)10(11)7-8/h5-7H,3-4,11H2,1-2H3 |
Clé InChI |
VBUBGTCJRMYYRA-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C=C1)CC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-[(E)-[[2-[(2-chlorobenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12005093.png)
![5-(4-chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12005100.png)
![(5Z)-5-{[1-Phenyl-3-(2-thienyl)-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12005101.png)

![tert-butyl N-[(2-aminoacetyl)amino]carbamate](/img/structure/B12005130.png)

![2-[(4-methoxybenzyl)amino]-9-methyl-3-{(E)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12005146.png)

![4-{[(E)-9-anthrylmethylidene]amino}-5-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12005154.png)

![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B12005158.png)
![2,2,2-trichloroethyl (2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B12005165.png)
![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B12005173.png)
![3-{4-[(2-chlorobenzyl)oxy]phenyl}-N'-[(E)-(4-isopropylphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12005187.png)
